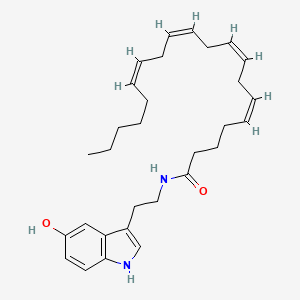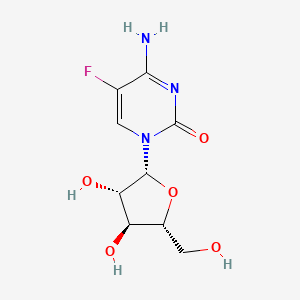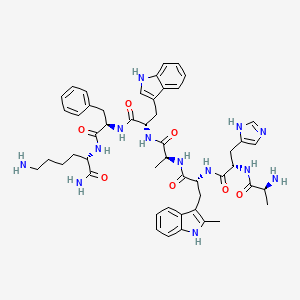
Alexamorelin
Übersicht
Beschreibung
Alexamorelin is a synthetic heptapeptide that acts as a growth hormone secretagogue. It is known for its ability to stimulate the release of growth hormone by acting on the ghrelin/growth hormone secretagogue receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alexamorelin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .
Analyse Chemischer Reaktionen
Reaktionstypen: Alexamorelin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.
Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten und die Eigenschaften des Peptids verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol.
Substitution: Spezielle Reagenzien, abhängig von der gewünschten Substitution
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Formen von this compound sowie substituierte Derivate mit veränderter biologischer Aktivität .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulierung der Wachstumshormonfreisetzung und seiner Auswirkungen auf Stoffwechselprozesse.
Medizin: Erforscht hinsichtlich seines Potenzials für therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit Wachstumshormonmangel und Stoffwechselstörungen.
Industrie: In der Entwicklung peptidbasierter Medikamente und als Werkzeug in der pharmazeutischen Forschung eingesetzt .
5. Wirkmechanismus
Alexamorelin entfaltet seine Wirkung durch die Bindung an den Ghrelin/Wachstumshormon-Sekretagog-Rezeptor. Diese Bindung stimuliert die Freisetzung von Wachstumshormon aus der Hypophyse. Das freigesetzte Wachstumshormon wirkt dann auf verschiedene Gewebe und fördert Wachstum und Stoffwechselregulation. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung des Wachstumshormonrezeptors und nachfolgende Signalkaskaden, die die Genexpression und zelluläre Funktionen regulieren .
Wirkmechanismus
Alexamorelin is part of a family of growth hormone secretagogues, which includes compounds such as hexarelin, pralmorelin, and growth hormone-releasing peptide-6. Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity for the ghrelin receptor. It also exhibits distinct pharmacokinetic properties, such as a longer half-life and higher oral bioavailability .
Vergleich Mit ähnlichen Verbindungen
Alexamorelin gehört zu einer Familie von Wachstumshormon-Sekretagogen, zu denen Verbindungen wie Hexarelin, Pralmorelin und Wachstumshormon-freisetzendes Peptid-6 gehören. Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges Profil in Bezug auf seine Potenz und Selektivität für den Ghrelin-Rezeptor gezeigt. Es weist auch unterschiedliche pharmakokinetische Eigenschaften auf, wie z. B. eine längere Halbwertszeit und eine höhere orale Bioverfügbarkeit .
Ähnliche Verbindungen:
- Hexarelin
- Pralmorelin
- Wachstumshormon-freisetzendes Peptid-6
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNKVLENCIGRW-ANFQCQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-85-2 | |
| Record name | Alexamorelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


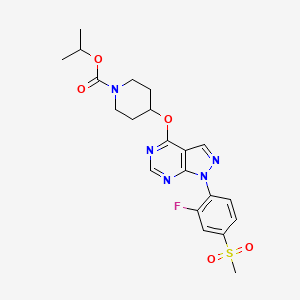
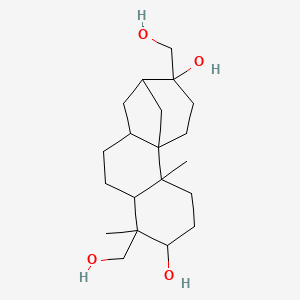
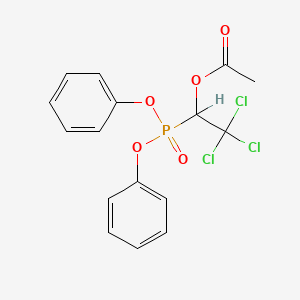
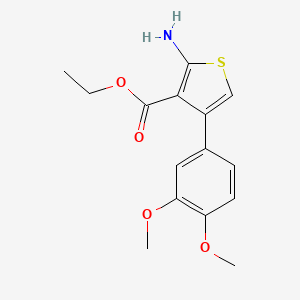


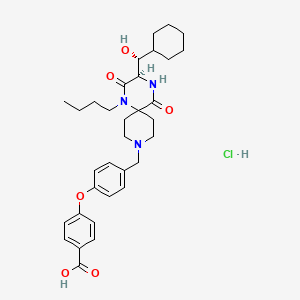
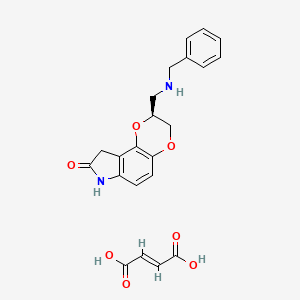
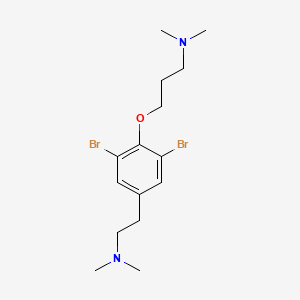
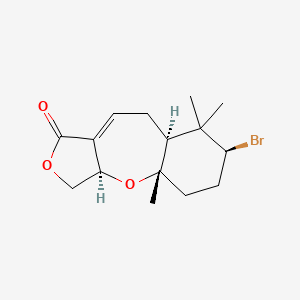
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)

